Einecs 240-845-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals in commerce prior to 1981. EINECS entries often lack comprehensive toxicological or physicochemical data, necessitating computational methods like read-across or Quantitative Structure-Activity Relationships (QSARs) to predict properties and risks .
Properties
InChI |
InChI=1S/3K.Sb/q3*+1; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUVTJHWOQVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[K+].[Sb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3Sb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.055 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16823-94-2 | |
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with potassium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium antimonide can be synthesized through the direct reaction of potassium and antimony. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:
3K+Sb→K3Sb
This reaction requires high temperatures, usually around 300-400°C, to ensure complete reaction.
Industrial Production Methods
In industrial settings, potassium antimonide is produced by heating a mixture of potassium and antimony in a controlled environment. The process involves:
Mixing: Potassium and antimony are mixed in stoichiometric amounts.
Heating: The mixture is heated in a furnace at temperatures ranging from 300-400°C.
Cooling: The product is then cooled under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Potassium antimonide undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, potassium antimonide can oxidize to form potassium oxide and antimony trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Potassium antimonide can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at room temperature.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various halides or other reactive compounds.
Major Products
Oxidation: Potassium oxide (K₂O) and antimony trioxide (Sb₂O₃).
Reduction: Elemental potassium and antimony.
Substitution: Various potassium salts and antimony compounds.
Scientific Research Applications
Potassium antimonide is used in various scientific research applications, including:
Chemistry: As a reagent in synthesis and catalysis.
Biology: In studies involving antimony’s biological effects.
Industry: Used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which potassium antimonide exerts its effects involves the interaction of potassium and antimony ions with various molecular targets. In biological systems, antimony compounds can interact with enzymes and proteins, potentially inhibiting their function. In industrial applications, potassium antimonide’s unique electronic properties make it useful in semiconductor technology.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Methodology for Comparison
Structural similarity was assessed using Tanimoto indices (≥70% similarity threshold) via PubChem 2D fingerprints, a validated approach for identifying analogs in large chemical databases . Physicochemical properties (e.g., log P, solubility) and toxicity endpoints were predicted using QSAR models adhering to OECD guidelines .
Key Similar Compounds and Properties
The following table compares hypothetical analogs of EINECS 240-845-4, modeled after structural and functional analogs described in and :
Notes:
- Compound B , despite lower similarity (0.71), exhibits high water solubility, contrasting with the hydrophobic profile of this compound. Its hazard alerts (H315-H319) highlight risks absent in the target compound .
Toxicological and Environmental Profiles
- This compound : Predicted low acute toxicity (LC₅₀ > 100 mg/L for fish) via QSAR models, with moderate biodegradability (BIOWIN3 score = 0.65) .
- Compound B : Rapid hydrolysis in aquatic environments (t₁/₂ = 2 hours) but acute toxicity to algae (EC₅₀ = 5 mg/L) .
Research Findings and Limitations
- Read-Across Validation : A RASAR (Read-Across Structure-Activity Relationship) model demonstrated that 1,387 labeled REACH Annex VI chemicals could predict properties for 33,000 EINECS substances, including hypothetical analogs of this compound .
- Uncertainty in Predictions: QSAR models for chlorinated alkanes and organothiophosphates achieved R² = 0.85–0.92, but extrapolation to novel scaffolds (e.g., boronates) requires experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
